Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
Description
Properties
Molecular Formula |
C11H16O5 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h12H,2-7H2,1H3 |
InChI Key |
DWQCXZAGOJRBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC2(C1)OCCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves the reaction of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Key Research Findings and Functional Comparisons
Reactivity and Stability
- Hydroxyl Group Impact: The 8-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (C₁₁H₁₆O₄) . This property may improve solubility in polar solvents (e.g., water or ethanol) but could also increase susceptibility to oxidation.
- Ester vs. Aldehyde Functionality : Replacing the ethyl ester with a carbaldehyde group (as in 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde ) introduces electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions .
Physicochemical Properties
- Lipophilicity : The target compound’s hydroxyl group reduces LogP compared to lipophilic derivatives like 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (LogP = 3.65) .
- Thermal Stability : Saturated analogues (e.g., ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate ) exhibit greater thermal stability due to the absence of a double bond .
Crystallographic and Analytical Data
- Crystallography : The stereochemistry of the target compound ((7R,8S)) was likely resolved using programs like SHELXL or SHELXS , which are widely employed for small-molecule refinement .
- Spectroscopic Characterization : Analogues such as ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (CAS 38334-83-7) are characterized via NMR and MS, with purity ≥97% .
Biological Activity
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (CAS Number: 121210-56-8) is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O₅ |
| Molecular Weight | 228.24 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP | 1.2886 |
Antimicrobial Properties
Recent studies have indicated that compounds with spirocyclic structures, such as this compound, exhibit antimicrobial activity. A study published in MDPI highlighted the potential of spirocyclic compounds in drug discovery, particularly for their efficacy against various bacterial strains . Although specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results.
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. Research into similar spirocyclic compounds has revealed their interactions with serotonin receptors, suggesting possible applications in treating neurological disorders such as anxiety and depression . The compound's ability to act as a selective agonist for certain receptors could be an avenue for further exploration.
Synthesis and Evaluation
A significant study focused on the synthesis and biological evaluation of various spirocyclic derivatives demonstrated that modifications in the molecular structure could enhance biological activity. This research underscores the importance of structure-activity relationships (SAR) in developing effective pharmacological agents . this compound may serve as a valuable scaffold for further modifications to optimize its biological effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
